Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a furoate group, two phenyl rings, and an acetylamino group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-diphenylfuran-2-carboxylic acid with hydroxylamine to form the hydroxylamine derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with DNA and proteins, potentially leading to mutagenic effects . The acetylamino group may also play a role in its biological activity by facilitating the compound’s binding to specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-diphenyl-5-nitro-2-furoate: Similar structure but with a nitro group instead of a hydroxylamine group.
Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate: Lacks the acetylamino group.
Uniqueness
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential mutagenic properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
133960-22-2 |
---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 5-[acetyl(hydroxy)amino]-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-13(22)21(24)19-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)18(26-19)20(23)25-2/h3-12,24H,1-2H3 |
InChI Key |
KZGSRIGHCWCKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.